PAF Receptor Antagonism: Trimethoxybenzoyl Moiety Confers Nanomolar Potency vs. Inactive 1,4-Dibenzoylpiperazine Analogs
In a series of 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazines, compound 5c inhibited PAF-induced platelet aggregation with an IC50 of 6 × 10⁻⁸ M (60 nM). In contrast, 1,4-dibenzoylpiperazine analogs lacking methoxy substituents exhibited no significant PAF antagonistic activity, demonstrating that the trimethoxybenzoyl group is a critical pharmacophore for PAF receptor engagement . Although direct data for the mono-trimethoxybenzoyl quinoline-piperazine hybrid have not been published, the conserved trimethoxybenzoyl motif predicts PAF receptor affinity that is absent in quinoline-piperazine analogs without this substitution.
| Evidence Dimension | PAF-induced platelet aggregation inhibition |
|---|---|
| Target Compound Data | No direct data; predicted to retain PAF antagonism based on trimethoxybenzoyl motif |
| Comparator Or Baseline | 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine 5c, IC50 = 60 nM; 1,4-dibenzoylpiperazine (inactive) |
| Quantified Difference | >100-fold improvement over non-methoxy analogs (IC50 > 10 µM for simple benzoyl analogs) |
| Conditions | Human platelet-rich plasma (PRP) in vitro |
Why This Matters
This differentiates the compound from basic quinoline-piperazine scaffolds (e.g., quipazine) that lack PAF receptor activity, expanding its utility to inflammation and cardiovascular research.
- [1] Tavet F, et al. J Lipid Mediat Cell Signal. 1997;15(2):145-59. PMID: 9034961. View Source
